molecular formula C17H18N2O4S B368811 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 332021-82-6

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B368811
CAS No.: 332021-82-6
M. Wt: 346.4g/mol
InChI Key: NANVRRCGNBSVCD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole is a chemical compound with the molecular formula C17H18N2O4S and a molecular weight of 346.4 g/mol . This compound is characterized by the presence of a benzimidazole core substituted with dimethoxyphenyl and sulfonyl groups, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves the following steps:

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole can be compared with other similar compounds:

    Similar Compounds: Compounds like 1-(2,5-Dimethoxyphenyl)sulfonylbenzimidazole and 1-(2,5-Dimethoxyphenyl)sulfonyl-5-methylbenzimidazole share structural similarities.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-11-7-14-15(8-12(11)2)19(10-18-14)24(20,21)17-9-13(22-3)5-6-16(17)23-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVRRCGNBSVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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